6-Amino-4-methoxyquinazolin-2-ol
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Overview
Description
6-Amino-4-methoxyquinazolin-2-ol is a heterocyclic organic compound with a quinazoline skeleton. Compounds with quinazoline structures are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxyquinazolin-2-ol typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate undergoes nucleophilic substitution with substituted anilines, followed by hydrolysis with ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxyquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .
Scientific Research Applications
6-Amino-4-methoxyquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: It is being investigated for its antitumor and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxyquinazolin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3(H)-quinazolin-4-one: Known for its antimicrobial activity.
4-Aminoquinazoline: Known for its antitumor activity by inhibiting epidermal growth factor receptor (EGFR) phosphorylation.
Uniqueness
6-Amino-4-methoxyquinazolin-2-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group at the 4-position and amino group at the 6-position make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-amino-4-methoxy-1H-quinazolin-2-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13) |
InChI Key |
NCQRUZQWQVBSPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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